Trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-)
Description
Properties
CAS No. |
93820-14-5 |
|---|---|
Molecular Formula |
C48H35CoN4O10+3 |
Molecular Weight |
886.7 g/mol |
IUPAC Name |
cobalt;hydron;2-[3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoyl]benzoic acid |
InChI |
InChI=1S/2C24H16N2O5.Co/c2*27-20-12-10-14-5-1-2-6-16(14)22(20)26-25-19-11-9-15(13-21(19)28)23(29)17-7-3-4-8-18(17)24(30)31;/h2*1-13,27-28H,(H,30,31);/p+3 |
InChI Key |
OSWKSVSUTAYWMF-UHFFFAOYSA-Q |
Canonical SMILES |
[H+].[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.[Co] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) typically involves the reaction of cobalt salts with azo-linked benzoate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Scientific Research Applications
-
Dye Chemistry :
- The compound is utilized as a dye due to its azo functional groups, which provide vibrant colors. Its stability and solubility in various solvents enhance its applicability in textile and cosmetic industries.
-
Photocatalysis :
- Trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-) has been studied for its potential in photocatalytic applications. The cobalt center can facilitate electron transfer processes under light irradiation, making it a candidate for environmental remediation and energy conversion technologies.
-
Biological Applications :
- Research indicates potential uses in biological systems, particularly in drug delivery mechanisms. The compound's ability to form stable complexes with biomolecules can be exploited for targeted therapy in cancer treatment.
-
Material Science :
- The compound is investigated for its role in creating advanced materials, including nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study 1: Dye Application
A study demonstrated the effectiveness of trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-) as a dye for cotton fabrics. The results indicated high color fastness and resistance to washing, making it suitable for textile applications.
Case Study 2: Photocatalytic Activity
In a photocatalytic degradation experiment, the compound was tested against various organic pollutants under UV light. The results showed significant degradation rates, suggesting its potential use in wastewater treatment processes.
Case Study 3: Drug Delivery Systems
Research involving the encapsulation of anticancer drugs within the cobalt complex demonstrated enhanced solubility and controlled release profiles. This approach indicates promising avenues for developing more effective cancer therapies.
Biological Activity
Trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-) is a complex cobalt compound with significant biological activity. Its molecular formula is , and it has been studied for various potential applications in biomedicine and materials science.
- Molecular Weight : 837.77 g/mol
- CAS Number : 19154-31-5
- Structure : The compound features a cobalt ion coordinated with multiple ligands, including azo and hydroxyl groups, which contribute to its biological interactions.
Antioxidant Activity
Research indicates that compounds containing naphthyl azo groups, similar to those found in trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-)), exhibit antioxidant properties. These properties are attributed to the ability of the azo group to donate electrons and scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Properties
Studies have shown that cobalt complexes can exhibit antimicrobial activity against various pathogens. The presence of hydroxyl and azo functional groups in this compound enhances its interaction with microbial membranes, potentially disrupting their integrity and leading to cell death. For instance, a study demonstrated that similar cobalt complexes effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-) on cancer cell lines. Results indicate that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the generation of reactive oxygen species (ROS), which trigger apoptotic pathways.
Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-) was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial activity.
Case Study 2: Cancer Cell Apoptosis
A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis rates. Flow cytometry analysis revealed that at a concentration of 50 µM, apoptosis was induced in approximately 70% of the cells after 24 hours.
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name : Trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-)
- CAS Registry Number : 93820-14-5 .
- Molecular Formula : C₂₄H₁₆N₂O₅ (core structure with Co³⁻ center) .
- Structural Features :
Characterization likely employs:
- Spectroscopy : ¹H/¹³C NMR, IR for functional group identification.
- X-ray Diffraction : Confirms ligand geometry and metal coordination (inferred from and ).
Comparison with Structurally Similar Compounds
Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
- CAS Registry Number : 84777-67-3 .
- Key Differences: Substituents: Incorporates a benzoylamino (-NHCOC₆H₅) group on the naphthyl ring instead of a hydroxy group. Counterions: Uses trisodium (Na₃⁺) instead of trihydrogen (H₃⁺), enhancing aqueous solubility . Electronic Effects: The electron-withdrawing benzoylamino group may reduce electron density at the cobalt center, altering redox properties compared to the target compound.
Benzoate Derivatives ()
Compounds such as Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate (9) and 4-Hydroxy-2,3-dimethoxy-6-methylbenzoic acid (12) share structural motifs with the target cobaltate’s ligands:
- Functional Groups : Both feature hydroxy, methoxy, and benzoyl groups but lack azo linkages and metal coordination.
- Synthetic Complexity : Preparation of the cobaltate likely requires additional steps (e.g., azo coupling, metal chelation) compared to simpler benzoate esters .
Comparative Data Table
Q & A
Q. Q1. What spectroscopic methods are most effective for characterizing the coordination geometry of this cobalt complex?
Answer: The cobalt(III) complex’s geometry can be determined using UV-Vis spectroscopy to identify ligand-to-metal charge transfer (LMCT) bands (300–600 nm) and electronic transitions of the azo group. Infrared (IR) spectroscopy is critical for confirming deprotonation of hydroxy groups (e.g., shifts from ~3400 cm⁻¹ to lower frequencies) and coordination modes of benzoate ligands (asymmetric vs. symmetric COO⁻ stretches at ~1600–1400 cm⁻¹). Magnetic susceptibility measurements and EPR spectroscopy (for paramagnetic intermediates) further resolve oxidation states and ligand-field splitting .
Q. Q2. How can synthesis conditions be optimized to minimize ligand degradation during complex formation?
Answer: Control pH (6–8) to stabilize the hydroxy-naphthylazo ligand while avoiding hydrolysis. Use inert atmospheres (N₂/Ar) to prevent oxidation of Co(II) intermediates. Monitor reaction progress via TLC or HPLC, focusing on ligand stability (e.g., azo bond integrity at λ = 450–500 nm). Solvent choice (DMF or THF) and temperature (<60°C) are critical to suppress side reactions like ligand decarboxylation or demetallation .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve ambiguities in the proposed structure when spectroscopic data conflicts with computational models?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive bond lengths/angles. For example, discrepancies between DFT-predicted Co–O bond lengths (e.g., 1.9 Å) and experimental values (e.g., 2.1 Å) may indicate solvent effects or crystal packing. Use Hirshfeld surface analysis to assess intermolecular interactions influencing geometry. Pair with EXAFS to validate coordination shells in solution vs. solid state .
Q. Q4. What strategies address contradictions in redox behavior observed in cyclic voltammetry (CV) vs. bulk electrolysis?
Answer: Reconcile discrepancies by:
- Conducting CV under varying scan rates (0.01–1 V/s) to distinguish diffusion-controlled vs. adsorption-driven processes.
- Comparing bulk electrolysis at controlled potentials with in situ UV-Vis monitoring to confirm redox states.
- Testing for ligand-centered redox activity (e.g., azo group reduction at −0.5 to −1.2 V vs. Ag/AgCl) that may interfere with Co(III/II) signals. Use DFT to model redox potentials and assign observed peaks .
Methodological Challenges in Stability Studies
Q. Q5. How do hydrolysis pathways of this complex vary under aqueous vs. non-aqueous conditions?
Answer: In aqueous media (pH 7.4), hydrolysis occurs via ligand dissociation (azo → amine) and Co(III) reduction to Co(II), monitored by pH-dependent UV-Vis spectral shifts (e.g., loss of LMCT bands). In non-polar solvents (e.g., toluene), stability is enhanced, but trace water induces partial degradation. Use LC-MS to identify hydrolysis products (e.g., free benzoate ions or naphthylamine derivatives). Stability constants (log β) for Co–ligand bonds can be calculated via potentiometric titrations .
Advanced Analytical Techniques
Q. Q6. How can time-resolved spectroscopy elucidate the photophysical properties of this complex for optoelectronic applications?
Answer: Use femtosecond transient absorption spectroscopy (fs-TAS) to track excited-state dynamics (e.g., ligand-centered π→π* transitions vs. metal-to-ligand charge transfer (MLCT)). Correlate lifetimes with solvent polarity (e.g., shorter lifetimes in polar solvents due to charge recombination). Pair with TD-DFT to model electronic transitions and assign spectral features. For example, azo ligand-based transitions at ~500 nm may exhibit picosecond-scale decay, suggesting non-radiative relaxation pathways .
Data Interpretation and Validation
Q. Q7. How should researchers validate purity when elemental analysis and mass spectrometry yield conflicting results?
Answer:
- Cross-validate via high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M]³⁻ at m/z = calculated ± 0.001 Da).
- Use ICP-OES for precise Co content (% w/w) to rule out metal impurities.
- Perform ¹H/¹³C NMR in deuterated DMSO to detect organic impurities (e.g., unreacted ligands). If discrepancies persist, recrystallize the complex and repeat analyses .
Computational Modeling
Q. Q8. What DFT functional and basis sets are optimal for modeling the electronic structure of this Co(III) complex?
Answer: Use hybrid functionals (e.g., B3LYP or PBE0) with a triple-zeta basis set (e.g., def2-TZVP) for Co and 6-31G(d,p) for light atoms. Include solvent effects (SMD model) and dispersion corrections (D3BJ). Validate against experimental UV-Vis and EPR data. For redox potential calculations, apply the C-PCM solvation model and reference to ferrocene/ferrocenium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
